molecular formula C8H6FNO4 B1322320 2-Fluoro-4-nitrophenylacetic acid CAS No. 315228-19-4

2-Fluoro-4-nitrophenylacetic acid

Cat. No.: B1322320
CAS No.: 315228-19-4
M. Wt: 199.14 g/mol
InChI Key: HKGNZXXYXCKJHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-nitrophenylacetic acid is a chemical compound with the molecular formula C8H6FNO4 and a molecular weight of 199.14 g/mol . It is characterized by the presence of a fluorine atom and a nitro group attached to a phenylacetic acid backbone. This compound is used primarily in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-nitrophenylacetic acid typically involves the reaction of 2-fluoro-4-nitrobenzyl bromide with sodium cyanide, followed by hydrolysis of the resulting nitrile to yield the desired acid . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process may be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-nitrophenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in 2-fluoro-4-aminophenylacetic acid.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include:

  • Oxidized derivatives such as carboxylic acids.
  • Reduced derivatives like 2-fluoro-4-aminophenylacetic acid.
  • Substituted phenylacetic acids with various functional groups replacing the fluorine atom.

Scientific Research Applications

2-Fluoro-4-nitrophenylacetic acid is utilized in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-nitrophenylacetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biochemical effects. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to target proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-aminophenylacetic acid: A reduced derivative with an amino group instead of a nitro group.

    4-Nitrophenylacetic acid: Lacks the fluorine atom but retains the nitro group and phenylacetic acid structure.

    2-Fluoro-4-chlorophenylacetic acid: Contains a chlorine atom instead of a nitro group.

Uniqueness

2-Fluoro-4-nitrophenylacetic acid is unique due to the combination of a fluorine atom and a nitro group on the phenylacetic acid backbone. This combination imparts distinct chemical properties, such as increased reactivity and specific binding interactions, making it valuable for various research applications .

Properties

IUPAC Name

2-(2-fluoro-4-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4/c9-7-4-6(10(13)14)2-1-5(7)3-8(11)12/h1-2,4H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGNZXXYXCKJHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622955
Record name (2-Fluoro-4-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315228-19-4
Record name (2-Fluoro-4-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-fluoro-4-nitrophenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.